8-(2-methoxyphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
8-(2-methoxyphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C24H23N5O3 and its molecular weight is 429.48. The purity is usually 95%.
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Mechanism of Action
The compound’s mode of action would depend on its specific targets. For example, if it targets an enzyme, it might inhibit or enhance the enzyme’s activity, leading to changes in the biochemical pathways that the enzyme is involved in . The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties, would influence its bioavailability and hence its efficacy .
The compound’s action could also be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, certain conditions might enhance or inhibit the compound’s stability, affecting its ability to reach its targets and exert its effects .
Biochemical Analysis
Biochemical Properties
The compound 8-(2-methoxyphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione interacts with several enzymes and proteins. It has been found to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the folate pathway . The folate pathway plays a vital role in the synthesis of DNA nucleotides . In addition to DHFR, other folate-dependent enzymes, such as thymidylate synthase, purine synthesis GAR formyltransferase (GARFT) and AICAR formyltransferase (AICARFT), have also been demonstrated to be effective anticancer targets .
Cellular Effects
The compound has been tested for its anti-proliferative activities against HL60, HeLa and A549 cells . Flow cytometry studies indicated that HL-60 cells treated with a similar compound displayed S-phase arrest and induction of apoptosis . The effect of the compound on lysosomes and mitochondria were confirmed which indicated that the induction of apoptosis was acting through a lysosome-nonmitochondrial pathway .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound acts as an inhibitor of DHFR, an enzyme involved in the folate pathway . By inhibiting this enzyme, the compound disrupts the synthesis of DNA nucleotides, leading to cell cycle arrest and apoptosis .
Properties
IUPAC Name |
6-(2-methoxyphenyl)-4,7-dimethyl-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3/c1-16-15-28-20-21(25-23(28)29(16)18-11-7-8-12-19(18)32-3)26(2)24(31)27(22(20)30)14-13-17-9-5-4-6-10-17/h4-12,15H,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNHBPNTWZMNMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=CC=C4OC)N(C(=O)N(C3=O)CCC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.